1-Benzyl-3-bromoquinolin-1-ium bromide
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Overview
Description
1-Benzyl-3-bromoquinolin-1-ium bromide is a quaternary ammonium compound with a molecular formula of C16H13Br2N. This compound is known for its unique structure, which includes a quinoline ring system substituted with a benzyl group and a bromine atom. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromoquinolin-1-ium bromide can be synthesized through a multi-step process. One common method involves the bromination of 1-benzylquinoline using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The resulting product is then purified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromoquinolin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring system or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-benzyl-3-azidoquinolin-1-ium bromide.
Scientific Research Applications
1-Benzyl-3-bromoquinolin-1-ium bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromoquinolin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
1-Benzylquinolin-1-ium bromide: Lacks the bromine atom, leading to different reactivity and properties.
3-Bromoquinolin-1-ium bromide: Lacks the benzyl group, resulting in distinct chemical behavior.
1-Benzyl-3-chloroquinolin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Benzyl-3-bromoquinolin-1-ium bromide is unique due to the presence of both the benzyl group and the bromine atom, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-benzyl-3-bromoquinolin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN.BrH/c17-15-10-14-8-4-5-9-16(14)18(12-15)11-13-6-2-1-3-7-13;/h1-10,12H,11H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFDHVDLAFKPR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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